(R)-1-(4-fluorophenyl)-N-methylethanamine (R)-1-(4-fluorophenyl)-N-methylethanamine
Brand Name: Vulcanchem
CAS No.: 672906-68-2
VCID: VC7920872
InChI: InChI=1S/C9H12FN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m1/s1
SMILES: CC(C1=CC=C(C=C1)F)NC
Molecular Formula: C9H12FN
Molecular Weight: 153.2 g/mol

(R)-1-(4-fluorophenyl)-N-methylethanamine

CAS No.: 672906-68-2

Cat. No.: VC7920872

Molecular Formula: C9H12FN

Molecular Weight: 153.2 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(4-fluorophenyl)-N-methylethanamine - 672906-68-2

Specification

CAS No. 672906-68-2
Molecular Formula C9H12FN
Molecular Weight 153.2 g/mol
IUPAC Name (1R)-1-(4-fluorophenyl)-N-methylethanamine
Standard InChI InChI=1S/C9H12FN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m1/s1
Standard InChI Key YORRIBKELCOOIJ-SSDOTTSWSA-N
Isomeric SMILES C[C@H](C1=CC=C(C=C1)F)NC
SMILES CC(C1=CC=C(C=C1)F)NC
Canonical SMILES CC(C1=CC=C(C=C1)F)NC

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (R)-1-(4-fluorophenyl)-N-methylethanamine is C₉H₁₂FN, with a molecular weight of 153.20 g/mol . Its IUPAC name is (1R)-1-(4-fluorophenyl)-N-methylethanamine, reflecting the stereochemistry at the chiral center (C1) and the substitution pattern on the benzene ring . The compound’s structure includes:

  • A 4-fluorophenyl group para-substituted with fluorine.

  • A methylamine group attached to the ethyl side chain in the (R)-configuration.

Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₉H₁₂FN
Molecular Weight153.20 g/mol
SMILES NotationCC@HNC
InChIKeyYORRIBKELCOOIJ-SSDOTTSWSA-N
CAS Registry Number672906-68-2

The presence of fluorine enhances electronegativity and metabolic stability, common in bioactive molecules . The (R)-configuration influences stereoselective interactions with biological targets, a critical factor in drug design .

Synthesis and Characterization

Synthetic Routes

The synthesis of (R)-1-(4-fluorophenyl)-N-methylethanamine typically involves asymmetric reductive amination or chiral resolution techniques. A plausible pathway includes:

  • Friedel-Crafts Acylation: Introduction of the fluorine atom via electrophilic aromatic substitution.

  • Reductive Amination: Reaction of 4-fluorophenylacetone with methylamine in the presence of a chiral catalyst (e.g., Ru-BINAP) to achieve enantioselectivity .

  • Purification: Chiral chromatography or crystallization to isolate the (R)-enantiomer .

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 7.25–6.85 ppm (aromatic protons), δ 3.10–2.90 ppm (N–CH₃), and δ 1.40–1.20 ppm (CH–CH₃) .

  • ¹³C NMR: Peaks corresponding to the fluorinated aromatic carbons (C–F, ~162 ppm) and the chiral center (C1, ~55 ppm) .

  • HR-MS: Molecular ion peak at m/z 153.20 (M+H⁺) .

Pharmacological Properties and Biological Activity

Metabolic Stability

The C–F bond reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to non-fluorinated analogs . In vitro studies on similar compounds show:

  • Microsomal Stability: >80% remaining after 60 minutes .

  • Plasma Protein Binding: ~85% due to lipophilic fluorophenyl group .

Applications in Medicinal Chemistry

Lead Compound Optimization

(R)-1-(4-Fluorophenyl)-N-methylethanamine serves as a scaffold for:

  • Antidepressants: Fluorine enhances blood-brain barrier penetration .

  • Anticancer Agents: Analogous benzodioxole derivatives show IC₅₀ values <5 μM in breast cancer models .

Comparative Analysis with Chlorinated Analogs

A study comparing 4-fluoro and 4-chloro phenyl derivatives revealed:

Property4-Fluoro Derivative4-Chloro Derivative
Antioxidant ActivityEC₅₀ = 12 μMEC₅₀ = 18 μM
Antimicrobial PotencyMIC = 8 μg/mL (E. coli)MIC = 16 μg/mL (E. coli)
Lipophilicity (logP)2.12.8

The fluorinated analog exhibits superior bioavailability and target selectivity .

Future Research Directions

  • In Vivo Pharmacokinetics: Assess absorption, distribution, and excretion profiles.

  • Target Identification: Use molecular docking to predict interactions with neurological receptors .

  • Analog Synthesis: Explore substitutions at the phenyl ring (e.g., 3,4-difluoro) to enhance potency .

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